1,6-Cyclodecanedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38734-05-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclodecane-1,6-dione |
InChI |
InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H2 |
InChI Key |
KBSGQTAYVRWUEO-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)CCCCC(=O)C1 |
Canonical SMILES |
C1CCC(=O)CCCCC(=O)C1 |
Origin of Product |
United States |
The Contextual Significance of Medium Sized Ring Systems
Medium-sized rings, typically defined as those containing eight to eleven atoms, occupy a unique and challenging space in organic chemistry. slideshare.netrsc.org Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium-sized rings are characterized by a delicate balance of strain energies. rsc.orgnih.gov A key feature is the presence of transannular strain, also known as Prelog strain, which arises from steric interactions between non-adjacent atoms across the ring. wikipedia.org These interactions dictate the ring's preferred three-dimensional shapes, or conformations. rsc.org
The conformational landscape of medium-sized rings is often complex, with multiple low-energy conformations being readily accessible. slideshare.netprinceton.edu This conformational flexibility, coupled with the inherent strain, makes their synthesis challenging. rsc.orgmdpi.com Classical cyclization methods often struggle due to unfavorable entropy and competing intermolecular reactions. rsc.org However, their prevalence in a wide array of bioactive natural products makes overcoming these synthetic hurdles a crucial endeavor for medicinal chemistry and drug discovery. rsc.orgresearchgate.netnus.edu.sg The unique three-dimensional arrangements of medium-sized rings can lead to enhanced binding affinity with biological targets. rsc.org
Structural Characteristics and Relevance As a Chemical Scaffold
1,6-Cyclodecanedione is a cyclic ketone with a ten-membered carbon ring where two ketone functional groups are located at the first and sixth positions. This bifunctionality is central to its utility. The presence of two reactive sites on a conformationally intriguing ten-membered ring makes it an exceptionally valuable chemical scaffold—a foundational structure upon which more complex molecules can be built.
The molecule's conformational flexibility has been a subject of extensive study, with various conformations, such as the boat-chair-boat, being adopted to minimize transannular interactions. slideshare.net The specific conformation can significantly influence its reactivity. For instance, the spatial relationship between the two ketone groups and the surrounding hydrogen atoms is critical for reactions like intramolecular aldol (B89426) condensations and transannular cyclizations. acs.orgopenstax.orglibretexts.orgvaia.com These reactions can lead to the formation of bicyclic systems, which are important structural motifs in many natural products and other complex organic molecules. researchgate.netresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C10H16O2 nih.govnist.govchemsrc.com |
| Molar Mass | 168.23 g/mol nih.govnist.gov |
| IUPAC Name | cyclodecane-1,6-dione nih.gov |
| CAS Number | 38734-05-3 nih.gov |
Historical Overview and Emerging Research Directions
Macrocyclization Strategies in Diketone Synthesis
Macrocyclization involves the formation of a large ring from an open-chain precursor. For this compound, this typically involves the strategic cyclization of a ten-carbon backbone.
Oxidative Cyclization Pathways and Precursor Chemistry
Oxidative cyclization offers a powerful tool for the synthesis of macrocyclic diketones. One notable approach involves the use of transition metal catalysts to facilitate the cyclization of appropriate precursors. For instance, the oxidation of cyclic hydrocarbons using catalysts like manganese(III) oxide with an oxidant such as hydrogen peroxide can yield diketones. The reaction conditions, including the choice of solvent (e.g., acetonitrile, nitromethane) and temperature, are crucial for achieving selective oxidation at the desired positions.
Another strategy involves the oxidative coupling of terminal acetylenes. The Glaser coupling, for example, utilizes a cuprous derivative of an acetylene (B1199291) which is then oxidized to form the coupled product. While historically significant, modern variations of this method provide more controlled and higher-yielding syntheses of macrocyclic systems.
Cyclization of Linear Diketone Precursors
The direct cyclization of linear 1,10-dicarbonyl compounds is a fundamental approach to forming the this compound ring. Intramolecular aldol condensation of a linear precursor containing keto and aldehyde groups at appropriate positions can lead to the formation of the cyclodecanedione ring system after a dehydration step. This reaction is typically base-catalyzed, using reagents like sodium hydroxide (B78521) or potassium tert-butoxide in polar solvents. The mechanism proceeds through the formation of an enolate at one carbonyl site, which then attacks the other carbonyl group to initiate cyclization.
Another method involves the reaction of bis-benzimidazole methiodide salts with bis-Grignard reagents. sciengine.com This approach has been successfully used to prepare this compound, among other cycloalkanediones, through an addition-hydrolysis reaction sequence. sciengine.com The use of tetrahydrofuran (B95107) as a solvent is critical for achieving high yields in this cyclization reaction. sciengine.com
Diversity-Oriented Synthesis Approaches Towards Functionalized Macrocycles
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for generating libraries of structurally diverse macrocycles. beilstein-journals.orgresearchgate.netnih.gov This approach is particularly valuable in drug discovery, where access to a wide range of molecular scaffolds is essential. beilstein-journals.orgresearchgate.netnih.gov DOS strategies often involve a build/couple/pair sequence, where building blocks are first synthesized, then coupled, and finally undergo intramolecular reactions to form diverse macrocyclic structures. nih.gov
One DOS approach to macrocycles involves a late-stage functionalization of a macrocyclic scaffold. beilstein-journals.org For example, cross-metathesis has been used to introduce diversity into cyclic tetrapeptides. beilstein-journals.org This allows for the modification of specific regions of the macrocycle, leading to a library of analogs with potentially different biological activities. beilstein-journals.org The development of multidimensional DOS strategies has further expanded the ability to generate novel and complex macrocycles from a common set of starting materials. researchgate.net
Ring Expansion and Ring Contraction Reactions in Cyclodecanedione Formation
Ring expansion and contraction reactions provide alternative and often highly efficient routes to cyclodecanediones by altering the size of a pre-existing ring system. wikipedia.org
Oxidative Ring Expansion Methodologies (e.g., Ozonolysis of Bicyclic Systems)
A classic and effective method for synthesizing this compound is through the oxidative cleavage of a bicyclic precursor. The ozonolysis of Δ⁹,¹⁰-octalin is a well-established example of this strategy. nih.govwikipedia.org In this reaction, ozone cleaves the double bond of the octalin, and subsequent work-up yields the ten-membered ring of this compound. nih.govwikipedia.org This method is a cornerstone of a broader synthetic strategy for macrolactones and macrolactams, demonstrating the versatility of oxidative ring expansion. nih.gov
The ozonolysis of an oxa-bridged Δ⁹-octalin has also been employed to synthesize an oxa-bridged this compound derivative. researchgate.netresearchgate.net This highlights how the core strategy can be adapted to create functionalized analogs. A related method involves the singlet oxygen ene reaction of Δ⁹,¹⁰-octalin to form an allylic hydroperoxide, which then rearranges to this compound via an acid-catalyzed Hock's cleavage. researchgate.net
The efficiency and insensitivity of these ring expansion reactions to ring size and stereochemistry offer significant advantages over traditional macrocyclization methods. nih.govnih.gov This has led to the development of diversity-oriented synthesis approaches that utilize oxidative ring expansion to create libraries of highly functionalized macrocycles. nih.govnih.gov
| Precursor | Reagent | Product | Reference |
| Δ⁹,¹⁰-Octalin | Ozone (O₃) | This compound | nih.gov |
| Oxa-bridged Δ⁹-octalin | Ozone (O₃) | Oxa-bridged this compound | researchgate.netresearchgate.net |
| Δ⁹,¹⁰-Octalin | Singlet Oxygen (¹O₂) / Acid | This compound | researchgate.net |
Radical-Mediated Ring Transformations
Radical-mediated reactions have gained prominence as a powerful tool for complex molecular transformations, including ring expansions and contractions. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can offer unique selectivity. While direct radical-mediated synthesis of this compound is less common, the principles of radical chemistry are applicable to the synthesis of related macrocyclic systems.
For example, radical cyclization represents a powerful strategy for constructing ring structures. nih.gov While traditionally reliant on unsaturated substrates, newer methods guided by metalloradical catalysis allow for the use of saturated C-H bonds, expanding the scope of radical cyclizations. nih.gov Radical-mediated C-C bond cleavage of unstrained cycloketones, assisted by a side-chain aryl radical, has been shown to be an efficient strategy for producing various cyclic ketones. nih.gov Although not directly applied to this compound, these advanced radical methods hold potential for the development of novel synthetic routes to this and other macrocyclic diketones.
Cationic Rearrangement-Driven Ring Modifications
Cationic rearrangements offer powerful tools for constructing and modifying complex carbocyclic skeletons. nih.gov These reactions often proceed through the formation of carbocation intermediates, which can then undergo structural reorganization to yield more stable products. A notable application is the transformation of readily available smaller ring systems into larger, more complex ones. nih.gov
One such strategy involves the acid-catalyzed Hock's cleavage of allylic hydroperoxides. For instance, Δ⁹(¹⁰)-octalin can be converted to its allylic hydroperoxide via a singlet oxygen ene reaction. Subsequent acid-catalyzed cleavage of this intermediate leads to the formation of this compound. researchgate.net This sequence allows for the transformation of a fused six-membered ring system into a ten-membered ring. researchgate.net
Another approach utilizes the ozonolysis of an oxa-bridged Δ⁹-octalin to generate an oxa-bridged this compound. researchgate.netresearchgate.net This method provides access to functionalized bicyclo[6.2.1]undecane ring systems, which are present in various natural products. researchgate.netresearchgate.net
Furthermore, cationic rearrangements can be triggered from strained polycyclic systems. The release of ring strain in small rings, such as cyclopropanes and cyclobutanes, can drive these transformations. nih.gov For example, the rearrangement of a strained dibromocyclopropane has been employed to generate a bicyclo[5.4.0]undecane system. nih.gov
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing specific isomers with defined three-dimensional structures.
Diastereoselective Approaches to Substituted Cyclodecanediones
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Cascade reactions, such as the Michael-aldol reaction, have proven effective in the diastereoselective synthesis of highly substituted cyclohexanones, which can be seen as related structural motifs. beilstein-journals.org These strategies often employ a base and a phase-transfer catalyst to achieve high diastereoselectivity. beilstein-journals.org For instance, the reaction of curcumins with arylidenemalonates can yield highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgbeilstein-journals.org
In the context of larger rings, the diastereoselectivity of reactions can be influenced by the conformation of the ring. The synthesis of tetra-substituted DOTA-type ligands, which are macrocyclic structures, has shown that stereochemical resolution can occur during chelation, leading to the formation of a major homochiral diastereoisomer even from racemic starting materials. chemrxiv.org
Enantioselective Methodologies for Chiral Cyclodecanediones
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com For example, proline and its derivatives have been successfully used to catalyze asymmetric transannular aldol reactions of cyclic diketones. acs.org In the case of this compound, the transannular aldol reaction catalyzed by a proline derivative can produce a bicyclic β-hydroxy ketone with reasonable enantioselectivity. acs.org
Another approach involves the use of chiral Brønsted acids to catalyze the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes. nih.gov This method provides a highly efficient route to these structures with good regio- and enantiocontrol. nih.gov The development of enantioselective strategies is critical for producing optically active compounds, which is particularly important in fields like medicinal chemistry. ucm.esrsc.org
Directed Functionalization and Derivatization of the this compound Core
The ability to selectively introduce functional groups at specific positions on the this compound scaffold is essential for creating a diverse range of derivatives for various applications.
Regioselective Functionalization Techniques (e.g., Alkylation, Acylation)
Regioselective functionalization allows for the modification of a specific site in a molecule containing multiple reactive positions. chemistryviews.orgrsc.org For this compound, regioselective reactions can be guided by steric and electronic effects. Techniques such as alkylation and acylation can be used to introduce new substituents onto the cyclodecane (B1584694) ring.
The regioselectivity of such reactions can be influenced by the choice of reagents and reaction conditions. For example, in the functionalization of 2-arylazetidines, the nature of the N-substituent can direct lithiation to either the ortho position of the aryl ring or the α-benzylic position. rsc.org Similarly, the regioselective functionalization of pyridines can be controlled by the directing effects of substituents already present on the ring. mdpi.com
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. fu-berlin.deresearchgate.net These reactions are highly efficient and allow for the rapid generation of molecular diversity. fu-berlin.de While specific examples of MCRs incorporating this compound are not extensively documented in the provided search results, the principles of MCRs can be applied to its derivatization.
For instance, MCRs are widely used in the synthesis of heterocyclic compounds. fu-berlin.demdpi.com Given the presence of two ketone functionalities, this compound could potentially serve as a substrate in MCRs that involve carbonyl compounds, such as the Passerini or Ugi reactions, to generate complex macrocyclic structures.
Strategic Use of this compound as a Precursor for Complex Organic Frameworks
The unique structural and conformational properties of this compound make it a valuable and strategic precursor for the synthesis of more complex molecular architectures, particularly polycyclic and bridged ring systems. Its ten-membered ring can act as a flexible scaffold that can be "stitched" together through intramolecular reactions to create intricate three-dimensional frameworks.
A prominent application is in transannular aldol reactions. acs.org When subjected to base or organocatalysts, the dione (B5365651) can undergo an intramolecular cyclization where an enolate formed at one carbonyl group attacks the other carbonyl group across the ring. openstax.org This process efficiently generates bicyclic β-hydroxy ketones. For example, the treatment of this compound with a proline-derived catalyst has been shown to produce a bicyclo[5.3.0]decane aldol product with reasonable enantioselectivity. acs.org This transformation is a key step in synthetic routes toward natural products containing this bicyclic core, such as hirsutene. acs.org
Similarly, this compound serves as a crucial intermediate in the synthesis of perhydroazulenes, which are bicyclo[5.3.0]decane derivatives. researchgate.net In a documented procedure, this compound, upon heating with aqueous sodium bicarbonate, undergoes an intramolecular aldol condensation followed by dehydration to yield 1(7)-bicyclo[5.3.0]decen-2-one. cdnsciencepub.com This reaction sequence provides a straightforward entry into the azulene (B44059) framework. The initial Cope rearrangement of 1,2-divinyl-1,2-cyclohexanediol is believed to form this compound in situ, which then rapidly cyclizes to the bicyclic enone product. oregonstate.edu
Furthermore, oxa-bridged analogs of this compound are instrumental in building complex oxygen-containing heterocyclic systems. The ozonolysis of an oxa-bridged octalin derivative yields an oxa-bridged this compound. researchgate.net This dione can then be selectively reduced to a hemiketal, forming an 11-oxabicyclo[6.2.1]undecane ring system, a core structure found in various natural products. researchgate.net These examples underscore the strategic importance of the this compound framework as a linchpin in the assembly of diverse and complex organic structures.
| Precursor | Reaction Type | Key Conditions/Reagents | Resulting Framework | Application/Significance | Reference |
|---|---|---|---|---|---|
| This compound | Transannular Aldol Reaction | Proline-derived organocatalyst | Bicyclo[5.3.0]decane | Synthesis of natural products like (+)-Hirsutene | acs.org |
| This compound | Intramolecular Aldol Condensation | Aqueous Sodium Bicarbonate (heat) | Bicyclo[5.3.0]decene (Perhydroazulene) | Synthesis of the azulene skeleton | cdnsciencepub.comresearchgate.net |
| Oxa-bridged this compound | Selective Reduction | Sodium borohydride (B1222165) (NaBH₄) | 11-Oxabicyclo[6.2.1]undecane | Access to frameworks in furanoheliangolide natural products | researchgate.net |
Experimental Determination of Molecular Conformations
X-ray Crystallographic Analysis of Solid-State Conformations
In the solid state, X-ray crystallography has been instrumental in determining the precise conformation of this compound. Studies have shown that it adopts a boat-chair-boat (BCB) conformation. tandfonline.comiucr.org This conformation is a common feature among many cyclodecane derivatives. tandfonline.com A perspective view of this crystalline structure reveals specific intramolecular distances, such as a C(1)...C(5) separation of 3.13 Å. iucr.orgacs.org The endocyclic bond angles in the ring are notably larger than the standard tetrahedral angle, ranging from 114.7° to 119.1°, which indicates the presence of significant ring strain. iucr.org The crystal structure of a derivative, this compound bis[(o-nitrophenyl)hydrazone], also shows the ten-membered ring in the energetically favorable boat-chair-boat conformation with approximate 2/m symmetry. iucr.org
| Crystallographic Data for this compound Derivatives | |
| Compound | This compound bis[(o-nitrophenyl)hydrazone] |
| Formula | C22H26N6O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.889 (2) |
| b (Å) | 14.335 (4) |
| c (Å) | 10.117 (2) |
| β (°) | 110.83 (2) |
| V (ų) | 1069.3 |
| Z | 2 |
| Data sourced from Kavounis & Rentzeperis (1987). iucr.org |
Dynamic Nuclear Magnetic Resonance Spectroscopy for Solution-Phase Conformational Dynamics
While X-ray crystallography provides a static picture of the solid-state conformation, the behavior of this compound in solution is more complex due to the flexibility of the medium-sized ring. psu.edu In solution, the molecule is not locked in a single conformation but rather exists as an equilibrium of interconverting conformers. psu.eduresearchgate.net The energy barriers for these interconversions are relatively low, leading to a dynamic system. psu.edu Molecular mechanics calculations suggest that in solution, this compound predominantly exists in a conformation where γ-hydrogen abstraction, a key step in certain photochemical reactions, is sterically hindered. tandfonline.comresearchgate.net This contrasts with its solid-state conformation, which appears nearly ideal for such a reaction. tandfonline.comresearchgate.net This difference in conformational preference between the solid state and solution phase is a critical factor in understanding its reactivity. tandfonline.comresearchgate.net
Theoretical Frameworks for Conformational Landscapes
Molecular Mechanics Calculations for Energy Minimized Conformers
Molecular mechanics calculations, such as those using the MMFF (Merck Molecular Force Field), have been employed to explore the conformational landscape of this compound. psu.edu These calculations help to identify the lowest energy conformers and the relative energies of other accessible conformations. tandfonline.com For this compound, these calculations have revealed that the lowest energy conformer in solution is one in which there are no accessible γ-hydrogens for abstraction. tandfonline.com This computational finding helps to explain the observed lack of certain photochemical products when the reaction is carried out in solution. tandfonline.comresearchgate.net The calculations indicate that other conformers exist within a 20 kJ/mole energy window above the global minimum. tandfonline.com
Quantum Chemical Methods in Conformational Space Exploration
Quantum chemical methods, including ab initio molecular orbital theory and density functional theory (DFT), offer a more rigorous approach to studying the conformational properties of molecules like this compound. researchgate.netucl.ac.uk These methods can provide more accurate energies and geometries for the various conformers and the transition states that connect them. While computationally more intensive than molecular mechanics, quantum chemical calculations can be particularly useful for understanding subtle electronic effects that influence conformational preferences. psu.edu For related cyclodecane systems, ab initio and DFT studies have been used to investigate structure and conformational interconversion, confirming the chair conformation as the most stable geometry and identifying various transition states. researchgate.net
Impact of Conformation on Chemical Reactivity and Selectivity
The ten-membered ring of this compound possesses significant conformational flexibility, which profoundly influences its chemical reactivity and the selectivity of its reactions. The spatial arrangement of the two carbonyl groups and the accessibility of adjacent hydrogen atoms are dictated by the ring's conformation, leading to a fascinating and often counterintuitive pattern of reactivity. This is most evident in its photochemical behavior, intramolecular cyclizations, and reduction reactions.
Photochemical Inertness: A Case of Conformational Control
A striking example of conformational control is the notable photochemical inertness of this compound. Current time information in Bangalore, IN.acs.orgcsic.es Despite expectations based on smaller cyclic ketones, irradiation of this compound in both the solid state and solution fails to produce any significant amount of the typical Norrish/Yang type II products, such as cyclobutanols. researchgate.net
In the crystalline state, X-ray analysis reveals that this compound adopts a boat-chair-boat conformation. researchgate.net This particular conformation is, paradoxically, almost perfectly set up for a type II reaction, with the geometric parameters for γ-hydrogen abstraction being well within the ideal range observed for other photoreactive ketones. acs.org
| Parameter | Description | Average Value for Reactive Ketones | Status in this compound (Solid State) |
|---|---|---|---|
| d (C=O···Hγ) | Abstraction distance between carbonyl oxygen and gamma-hydrogen | 2.74 ± 0.04 Å | Favorable |
| Δ (C=O···Hγ) | Angle of approach of the hydrogen to the oxygen | 83 ± 4° | Favorable |
| ω | Out-of-plane angle of the gamma-hydrogen relative to the carbonyl group | 53 ± 5° | Favorable |
| θ (C-Hγ···O) | Bond angle of the hydrogen transfer | 115 ± 2° | Favorable |
Despite these favorable geometric conditions in the solid state, the reaction does not proceed to completion. It is theorized that while the initial γ-hydrogen abstraction to form a 1,4-biradical may occur, the subsequent step of ring closure is sterically hindered. Current time information in Bangalore, IN.researchgate.net The formation of the expected bicyclic photoproduct would require the creation of a strained eight-membered ring, a process that is slower than the reverse hydrogen transfer, which regenerates the starting ketone. researchgate.net
In solution, the situation is different but leads to the same outcome. Molecular mechanics calculations indicate that this compound exists almost exclusively in a conformation where the γ-hydrogens are sterically inaccessible for abstraction by the excited carbonyl groups. Current time information in Bangalore, IN.researchgate.net The molecule is essentially locked in a non-reactive shape, preventing the initial step of the photochemical reaction from occurring.
Transannular Aldol Condensation: Competing Cyclization Pathways
The influence of conformation is also paramount in the intramolecular aldol reactions of this compound. The proximity of the two carbonyl groups across the ring allows for transannular reactions, where one enolate attacks the other carbonyl group. The specific product formed is highly dependent on the reaction conditions, which in turn dictate the conformational pathway and which α-protons are deprotonated.
Under base-catalyzed conditions (e.g., sodium carbonate), this compound can undergo a transannular aldol condensation that results in a ring contraction to form a bicyclic α,β-unsaturated ketone. nist.gov The product's UV spectrum is reportedly similar to that of 1-acetyl-2-methylcyclopentene, suggesting the formation of a fused ring system such as a bicyclo[5.3.0]decane derivative (an azulenone skeleton). Current time information in Bangalore, IN.nist.gov
Alternatively, a highly stereoselective transannular aldol reaction can be achieved using organocatalysis. When treated with a proline derivative, this compound participates in an asymmetric aldolization. This reaction is less reactive compared to smaller ring diketones but proceeds with notable enantioselectivity to form a bicyclic β-hydroxy ketone. This demonstrates that by choosing specific catalysts, it is possible to favor a particular conformational approach in the transition state, leading to a specific, chiral product.
| Reaction Conditions | Catalyst | Product Type | Observed Selectivity |
|---|---|---|---|
| Base-catalyzed | Sodium Carbonate | Ring contraction to bicyclic enone (e.g., azulenone derivative) | Favors the thermodynamically stable fused-ring system |
| Organocatalytic Asymmetric Aldolization | Proline derivative (trans-4-fluoro proline) | Bicyclic β-hydroxy ketone | 82:18 enantiomeric ratio (er) for the major diastereomer |
Selectivity in Catalytic Hydrogenation
The conformational properties of the this compound ring also influence the outcome of its reduction. Catalytic hydrogenation of this compound primarily yields the expected product, 1,6-cyclodecanediol (B15475961). acs.org However, a minor amount of a transannular reduction product is also formed. acs.org This side product arises from an intramolecular hydride shift, a process only possible when the ring conformation brings a C-H bond on one side of the ring into close proximity with the carbonyl group on the opposite side. This competition between direct reduction and transannular reaction is a classic characteristic of medium-sized rings, where multiple reactive conformations can be populated.
Mechanistic Organic Photochemistry of 1,6 Cyclodecanedione
Investigations into Norrish/Yang Type II Photoreactivity
The Norrish/Yang Type II reaction is a well-established photochemical process for ketones and aldehydes, involving intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical intermediate. wikipedia.orgnih.gov This intermediate can then undergo either fragmentation (cleavage) or cyclization to form a cyclobutanol (B46151) (the Yang cyclization). wikipedia.orgnih.gov
Photolysis Conditions and Analysis of Photoproduct Formation
Despite expectations based on the photochemical behavior of similar cyclic diketones, photolysis of 1,6-cyclodecanedione under various conditions has proven to be remarkably unreactive. tandfonline.comresearchgate.net Prolonged irradiation of this compound in both the crystalline state and in solution, using solvents such as hexane (B92381) and tert-butanol, did not lead to the significant formation of any Norrish/Yang Type II photoproducts. tandfonline.com Analysis by thin-layer chromatography (TLC) and gas chromatography (GC) showed no substantial buildup of new compounds. tandfonline.com This lack of reactivity is unusual, especially when compared to other medium-sized and macrocyclic diketones which readily undergo stereoselective cyclobutanol formation in the solid state. researchgate.netfigshare.com
For instance, studies on other cyclic diketones have shown that irradiation in benzene (B151609) solution or in the crystalline state can yield cyclobutanol products. pageplace.de Even though this compound possesses abstractable γ-hydrogens, it remains photochemically inert under conditions where other ketones would react. researchgate.netfigshare.com
Characterization and Reactivity of Biradical Intermediates
The proposed mechanism for the Norrish/Yang Type II reaction involves the formation of a 1,4-biradical intermediate following γ-hydrogen abstraction. wikipedia.orgresearchgate.net In the case of this compound, it is hypothesized that even if γ-hydrogen abstraction occurs, particularly in the solid state where the molecular conformation is favorable, the subsequent steps are hindered. tandfonline.comresearchgate.net
It is argued that the resulting 1,4-biradical does not proceed to form the expected cyclobutanol product. tandfonline.comresearchgate.net Instead, the process is thought to be dominated by a reverse hydrogen atom transfer, which regenerates the starting diketone. tandfonline.comresearchgate.net This is attributed to the difficulty in the biradical achieving the necessary geometry for ring closure to form the strained 8-membered ring-containing photoproduct. tandfonline.comresearchgate.net The conformational constraints of the ten-membered ring likely make the cyclization step energetically unfavorable compared to the reverse hydrogen transfer.
Analysis of γ-Hydrogen Abstraction Processes
The geometry for hydrogen abstraction is a critical factor in Norrish/Yang Type II reactions. figshare.com For a successful reaction, the carbonyl oxygen and the γ-hydrogen must be in close proximity. X-ray crystallographic data from various cyclic ketones have helped to define the geometric parameters for this abstraction, including the C=O···H distance and various angles. figshare.com
In the solid state, the conformation of this compound is nearly ideal for γ-hydrogen abstraction to occur. tandfonline.comresearchgate.net However, as mentioned previously, this does not lead to product formation. This suggests that while the initial hydrogen abstraction may occur, the subsequent steps required to form a stable product are impeded. tandfonline.comresearchgate.net
State-Dependent Photochemical Behavior
The photochemical reactivity of a molecule can be significantly influenced by its physical state, primarily due to differences in molecular conformation and mobility.
Comparative Studies of Photoreactions in Crystalline vs. Solution Phases
A striking feature of this compound is its photochemical inertness in both the crystalline state and in solution. tandfonline.comresearchgate.netfigshare.com This is in contrast to many other organic compounds where solid-state photochemistry differs significantly from that in solution. researchgate.net
Solid State: In the crystalline phase, the conformation of this compound is a boat-chair-boat form, which is a higher energy conformer. tandfonline.com This conformation is stabilized by crystal packing forces and extensive intermolecular C=O···H contacts. tandfonline.com Despite this conformation being favorable for γ-hydrogen abstraction, no photoproducts are formed. tandfonline.comresearchgate.net The proposed reason is that the rigidity of the crystal lattice and the difficulty in forming the eight-membered ring of the photoproduct make the reverse hydrogen transfer a more favorable pathway for the biradical intermediate. tandfonline.com
Solution Phase: In solution, molecular mechanics calculations indicate that this compound exists almost exclusively in a "crown" conformation. tandfonline.com In this conformation, the γ-hydrogens are not accessible for abstraction by the carbonyl groups, making the molecule photochemically unreactive. tandfonline.comresearchgate.net The stability of this crown conformer in solution is partly attributed to a favorable dipole-dipole attraction between the two carbonyl groups. tandfonline.com
Role of Molecular Conformation in Directing Photochemical Outcomes
The case of this compound serves as a clear example of how molecular conformation is a determining factor in photochemical reactivity. tandfonline.comresearchgate.net The difference in the predominant conformations in the solid state versus solution phase explains the lack of reactivity in both environments, albeit for different reasons.
In the solid state, the "frozen" conformation is suitable for the initial photochemical step (γ-hydrogen abstraction), but the subsequent steps are kinetically hindered. tandfonline.comresearchgate.net In solution, the molecule adopts a conformation that is inherently unreactive towards the Norrish/Yang Type II pathway because the necessary geometric requirements for hydrogen abstraction are not met. tandfonline.com This contrasts with other flexible medium-ring and macrocyclic diketones where the conformational freedom in solution allows them to adopt reactive conformations, leading to different product distributions compared to the solid state. researchgate.net
Photochemical Reactions Involving Intermolecular Interactions
A thorough review of scientific literature reveals a conspicuous absence of documented intermolecular photochemical reactions for this compound. While many ketones can participate in intermolecular processes such as photosensitization, quenching of other excited molecules, or [2+2] cycloadditions with alkenes, this compound is consistently reported to be photochemically inert under conditions that would typically promote such reactions. researchgate.netresearchgate.net
This inertness extends to both solution-phase and solid-state photolysis. researchgate.net The primary reason for this lack of reactivity, both intramolecular and intermolecular, is attributed to the molecule's inherent conformational preferences and steric factors. In solution, the molecule predominantly adopts conformations that are non-conducive to the typical photochemical pathways initiated by excitation of the carbonyl group. The energy absorbed by the molecule is likely dissipated through non-radiative decay pathways, returning the molecule to its ground state before any intermolecular event can occur.
The high conformational flexibility of the ten-membered ring allows the molecule to access energy-dissipating pathways that are more efficient than intermolecular interactions with potential reaction partners. Consequently, there are no significant research findings detailing specific intermolecular photochemical reactions of this compound, a testament to its unusual photostability compared to other cyclic ketones.
Computational Photochemistry for Reaction Mechanism Elucidation
Computational chemistry has proven to be an invaluable tool for understanding the unique photochemical inertness of this compound. The primary focus of these computational studies has been to elucidate the relationship between the molecule's ground-state conformation and its lack of photoreactivity.
Molecular mechanics calculations have been instrumental in this area. These studies have shown that in solution, this compound exists almost exclusively in a conformation where the γ-hydrogens are not sterically accessible for abstraction by the excited carbonyl oxygen. This intramolecular hydrogen abstraction is the critical first step of the Norrish Type II reaction, a common pathway for cyclic ketones. The geometric constraints imposed by the preferred conformation create a high activation barrier for this process, effectively shutting down this reaction channel.
X-ray crystallography has complemented these computational findings by providing the precise solid-state structure of this compound. These crystal structures confirm that even though the solid-state conformation might appear more favorable for a Type II reaction, other factors come into play. It has been proposed that while γ-hydrogen abstraction might occur upon photolysis in the solid state, the resulting 1,4-biradical is subject to severe steric constraints that prevent the necessary ring closure to form stable photoproducts.
While more advanced computational methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are commonly used to investigate the excited-state potential energy surfaces and reaction pathways of photochemical reactions, there is a lack of specific, in-depth studies of this nature reported for this compound. The existing computational data, primarily from molecular mechanics, provides a compelling and sufficient explanation for its observed inertness based on ground-state conformational analysis.
The table below summarizes the key computational and experimental findings regarding the photochemical behavior of this compound.
| Aspect of Photochemistry | Research Finding | Primary Method of Investigation |
| Intramolecular Reactivity (Solution) | Photochemically inert; Norrish Type II reaction does not occur. | Molecular Mechanics Calculations |
| Intramolecular Reactivity (Solid State) | Photochemically inert; no stable photoproducts formed. | X-ray Crystallography and Photolysis Experiments |
| Intermolecular Reactivity | No reported instances of intermolecular photochemical reactions. | Literature Review of Experimental Studies |
| Reason for Inertness (Solution) | Predominant conformation is unfavorable for γ-hydrogen abstraction. | Molecular Mechanics Calculations |
| Reason for Inertness (Solid State) | Steric constraints prevent ring closure of the potential biradical intermediate. | Inferred from X-ray Crystallography Data |
Advanced Reaction Mechanisms of 1,6 Cyclodecanedione
Nucleophilic Addition Reactions to the Diketone Moieties
The two carbonyl groups in 1,6-cyclodecanedione are electrophilic centers susceptible to nucleophilic attack. The electron-withdrawing nature of the ketone groups makes the carbonyl carbons partial positive, favoring reactions with a variety of nucleophiles.
A characteristic reaction is the formation of a dioxime. When this compound is treated with hydroxylamine, both ketone groups undergo nucleophilic addition, followed by elimination of water, to yield this compound dioxime. zenodo.org This reaction demonstrates the accessibility of both carbonyls. Studies of the resulting dioxime have provided evidence for transannular electronic interactions within the ten-membered ring. zenodo.org
Another fundamental class of nucleophilic addition is the Grignard reaction. The stoichiometric reaction of Grignard reagents (organomagnesium halides) with the diketone can lead to the formation of a diol. zenodo.org In this process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of each ketone, and a subsequent acidic workup protonates the resulting alkoxides to form the corresponding di-tertiary alcohol.
Transannular Reaction Pathways and Equilibria
The spatial proximity of the C1 and C6 carbonyl groups across the ten-membered ring facilitates transannular reactions, a hallmark of medium-sized ring chemistry. zenodo.org These intramolecular processes lead to the formation of bicyclic products and are governed by delicate conformational and electronic equilibria.
When treated with a base such as sodium carbonate, this compound undergoes a transannular intramolecular aldol (B89426) condensation. vaia.com In this reaction, a base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone within the same molecule. vaia.comnumberanalytics.com This cyclization results in the formation of a bicyclic β-hydroxyketone, which can subsequently dehydrate. The final product is a fused ring system, specifically a 2,3,5,6,7,8-hexahydroazulen-4(1H)-one, which consists of a seven-membered ring fused to a five-membered ring. vaia.com The formation of five- or six-membered rings is generally favored in such cyclizations. openstax.org
The stereochemistry of this transannular aldol reaction can be influenced by chiral catalysts. Research has demonstrated that using a proline-derivative catalyst can promote an asymmetric aldolization. While the reactivity of this compound was lower than that of smaller ring diketones, the major diastereomer of the resulting bicyclic aldol product was obtained with a notable degree of enantioselectivity. acs.org
| Substrate | Catalyst | Product | Conversion (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| This compound | trans-4-Fluoro Proline | Bicyclic Aldol Product | Low | 82:18 |
This compound exists in equilibrium with its enol tautomers (keto-enol tautomerism), a common phenomenon for carbonyl compounds. tgc.ac.in Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. chemeurope.com The equilibrium is often catalyzed by traces of acid or base. tgc.ac.in
The structure of this compound also allows for transannular hemiacetal (or hemiketal) formation, particularly in reactions where one ketone is reduced to a secondary alcohol. researchgate.netresearchgate.net A hemiketal forms when an alcohol's hydroxyl group adds to the carbonyl carbon of a ketone. khanacademy.orgwikipedia.org In a molecule containing both functionalities, an intramolecular reaction can occur to form a cyclic hemiketal, with 5- and 6-membered rings being the most stable and favored. khanacademy.orgwikipedia.org In a study of an oxa-bridged analogue of this compound, selective reduction of one ketone group with sodium borohydride (B1222165) led to the spontaneous formation of a stable transannular hemiketal, the structure of which was confirmed by X-ray analysis. researchgate.netresearchgate.net This demonstrates the strong thermodynamic driving force for such intramolecular cyclizations within the 10-membered ring framework. Furthermore, it has been suggested that this compound may exist as three different tautomers in the solid state. researchgate.net
Rearrangement reactions, such as hydride shifts, are common in intermediates like carbocations to achieve greater stability. byjus.comorgoreview.com A hydride shift involves the migration of a hydrogen atom with its pair of electrons, typically from a carbon atom to an adjacent carbocation (a 1,2-hydride shift). libretexts.orgmasterorganicchemistry.com The driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). orgoreview.comlibretexts.org
While no direct studies document hydride shifts starting from this compound, such transannular rearrangements are a known characteristic of medium-ring compounds. The flexible conformation of the ten-membered ring can bring non-adjacent atoms into close proximity, allowing for intramolecular hydride transfers across the ring in reactive intermediates derived from the dione (B5365651).
Hemiacetal Formation and Tautomeric Considerations
Oxidative Transformations of the Cyclodecanedione Skeleton
The this compound molecule can itself be a substrate for further oxidation reactions. One of the most significant oxidative transformations for cyclic ketones is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. wikipedia.orgsigmaaldrich.com
For an unsymmetrical ketone, the regioselectivity of the oxygen insertion is predictable and depends on the migratory aptitude of the adjacent carbon groups. jk-sci.comwikidoc.org The group that can better stabilize a positive charge is the one that preferentially migrates. Applying this reaction to this compound would be expected to yield a dilactone product.
| Migratory Group | Aptitude |
|---|---|
| Hydrogen | Highest |
| Tertiary alkyl | ↓ |
| Secondary alkyl / Cyclohexyl | ↓ |
| Aryl (Phenyl) | ↓ |
| Primary alkyl | ↓ |
| Methyl | Lowest |
Ozonolysis is a powerful oxidative cleavage reaction and a classic method for synthesizing this compound from appropriate precursors. nih.gov For example, the ozonolysis of Δ⁹,¹⁰-octalin, a bicyclic alkene, followed by a workup, cleaves the double bond to furnish the ten-membered ring of this compound. nih.gov Similarly, a hydrocarbon with the formula C₁₀H₁₆ can undergo ozonolysis to yield this compound. doubtnut.com
Formation and Characterization of Cyclic Peroxide Derivatives
The formation of cyclic peroxide derivatives related to this compound often occurs through the ozonolysis of specific precursors. A key pathway involves the ozonolysis of 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) in a non-participating solvent like petroleum ether. This reaction yields a dimeric this compound peroxide. acs.org The structure of this peroxide has been characterized, and it melts at 166°C after recrystallization from alcohol. Further characterization includes the formation of a dioxime derivative, which decomposes at 220°C. acs.org
Another significant route involves the ozonolysis of Δ⁹’¹⁰-octalin, which is a classic method for preparing this compound. nih.gov When this reaction is conducted in methanol (B129727) at low temperatures, it does not yield the simple dione directly but rather a peroxide derivative, specifically 1-hydroperoxy-1-methoxy-6-cyclodecanone. acs.org This hydroperoxide contains one active oxygen atom, a fact confirmed by its reaction with sodium iodide in acetic acid. acs.org
These peroxide intermediates are crucial in synthetic pathways. For instance, the dimeric peroxide can be converted to this compound through catalytic hydrogenation. acs.org The formation of such peroxides is not unique to this system; it is a recognized phenomenon in the reaction of singlet oxygen with α,β-unsaturated ketones, which can lead to 3-hydroxy-1,2-dioxolanes via β-hydroperoxy ketone intermediates. beilstein-journals.org The general principle of forming cyclic peroxides from unsaturated hydroperoxides serves as a model for understanding complex biological syntheses, such as that of prostaglandins. nih.gov
The characterization of these peroxide derivatives relies on a combination of chemical and spectroscopic methods. Melting point determination, active oxygen titration, and the preparation of derivatives like oximes are classical chemical techniques employed. acs.org Modern spectroscopic methods would be used today to provide more definitive structural evidence.
| Precursor | Reaction Conditions | Peroxide Product | Melting Point (°C) | Reference |
| 1,2,3,4,5,6,7,8-Octahydronaphthalene | Ozonolysis in petroleum ether | Dimeric this compound peroxide | 166 | acs.org |
| Δ⁹’¹⁰-Octalin | Ozonolysis in Methanol (MeOH) at low temp. | 1-Hydroperoxy-1-methoxy-6-cyclodecanone | 94-95 | acs.org |
Catalytic Hydrogenation and Selective Reduction Processes
Catalytic hydrogenation is a fundamental process in the chemistry of this compound and its precursors. As mentioned, the dimeric peroxide of this compound can be converted to this compound itself via catalytic hydrogenation. acs.org This demonstrates a reduction of the peroxide linkage to afford the diketone.
The selective reduction of the ketone functionalities in this compound and its analogs is a key synthetic transformation. In the context of an oxa-bridged this compound derivative, selective reduction of the dione using sodium borohydride resulted in the formation of a hemiketal. researchgate.netresearchgate.net This outcome highlights the potential for intramolecular reactions following the reduction of one ketone group, where the resulting hydroxyl group attacks the second ketone. The structure of this hemiketal product was confirmed by X-ray analysis. researchgate.net
Catalytic hydrogenation is a versatile reaction that typically employs a metal catalyst, such as palladium on carbon (Pd/C), to add hydrogen across double bonds or other reducible functional groups. tcichemicals.com In the case of this compound, which lacks carbon-carbon double bonds, hydrogenation would target the carbonyl groups. Depending on the catalyst and conditions, this can lead to the corresponding diol, cyclodecan-1,6-diol. The choice of catalyst is critical for achieving selectivity. For instance, while heterogeneous catalysts like Pd/C are common, homogeneous catalysts like Wilkinson's catalyst can offer different selectivity profiles. tcichemicals.com
In more complex systems derived from this compound, such as macrocyclic scaffolds featuring ketone functionalities, diastereoselective reductions are possible. The reduction of these ketone groups can serve as a method for further diversification of the molecular structure, providing corresponding alcohols with specific stereochemistry. nih.gov
| Substrate | Reagent/Catalyst | Solvent | Product | Key Finding | Reference |
| Dimeric this compound peroxide | Catalytic Hydrogenation | Not specified | This compound | Reduction of peroxide to ketone | acs.org |
| Oxa-bridged this compound | Sodium borohydride | Not specified | Hemiketal | Selective reduction of one ketone followed by intramolecular cyclization | researchgate.netresearchgate.net |
| General Alkenes/Alkynes | Wilkinson's Catalyst | Not specified | Alkanes | Homogeneous catalyst for selective hydrogenation | tcichemicals.com |
| Macrocyclic Ketones | Not specified | Not specified | Diastereomerically enriched alcohols | Ketone reduction as a tool for diversification | nih.gov |
Advanced Analytical and Spectroscopic Characterization in 1,6 Cyclodecanedione Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation and conformational analysis of 1,6-cyclodecanedione. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. slideshare.net
Detailed ¹H and ¹³C NMR Structural and Stereochemical Assignment
The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular structure. In ¹³C NMR, the carbonyl carbons typically exhibit chemical shifts in the downfield region, around 200 ppm, which is characteristic of ketone functionalities. The specific chemical shifts of the carbon and hydrogen atoms allow for the precise assignment of the molecule's connectivity and stereochemistry.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹³C (C=O) | ~200 |
| Other ¹³C | Varies |
| ¹H | Varies |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
Temperature-Dependent NMR Studies for Conformational Interconversion
This compound is a conformationally flexible molecule. Temperature-dependent NMR studies are employed to investigate the interconversion between its different conformations. nih.gov By analyzing changes in the NMR spectra at various temperatures, researchers can determine the energy barriers associated with these conformational changes. For instance, such studies on a related cyclic diperoxide derived from this compound revealed an activation free energy of 14.8 kcal/mol at 298 K for the interconversion of its two chair conformers. acs.orgresearchgate.net This type of analysis provides valuable information about the molecule's dynamic behavior in solution. researchgate.net
Mass Spectrometry and Infrared Spectroscopy in Advanced Studies
Mass spectrometry and infrared spectroscopy are complementary techniques used to further characterize this compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) for Derivative Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique for characterizing derivatives of this compound. This method involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions. The resulting fragmentation patterns provide detailed structural information about the derivative, aiding in its identification and characterization. The mass spectrum of this compound itself shows a molecular ion peak (M+) at m/e 168. acs.org
Infrared Spectroscopic Analysis of Functional Group Transformations
Infrared (IR) spectroscopy is particularly useful for monitoring chemical reactions involving the functional groups of this compound. The strong absorption band of the carbonyl group (C=O) in ketones typically appears in the region of 1715 cm⁻¹. libretexts.org Any transformation of these carbonyl groups, such as reduction to an alcohol or conversion to another functional group, will result in a noticeable change in the IR spectrum, allowing for real-time monitoring of the reaction progress.
Chromatographic and Thermal Analysis for Research Purity and Stability Assessment
Chromatographic and thermal analysis methods are essential for determining the purity and stability of this compound. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a standard method for assessing the purity of the compound and confirming its molecular weight. High-performance liquid chromatography (HPLC) can also be used to analyze degradation products.
For stability assessment, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are employed. DSC can measure the melting point and thermal decomposition profile of this compound, providing insights into its thermodynamic stability under varying conditions.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a pivotal chromatographic method for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. heraldopenaccess.uslevkingroup.com This technique is essential in the synthesis and analysis of chiral compounds like derivatives of this compound to determine the optical purity, or enantiomeric excess (ee). heraldopenaccess.us The enantiomeric excess is a measurement of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other. heraldopenaccess.usneliti.com
The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. levkingroup.com The detector, often a UV or fluorescence detector, measures the concentration of each eluted enantiomer. heraldopenaccess.us This analytical approach is critical for optimizing enantioselective synthesis, where the goal is to produce a single, desired enantiomer. For instance, in the development of synthetic routes for chiral this compound analogues, chiral HPLC is the standard method for quantifying the success of the stereochemical control.
Table 1: Representative Enantiomeric Excess Data for a this compound Derivative This table illustrates a typical result obtained from chiral HPLC analysis in the context of enantioselective synthesis research.
| Parameter | Analytical Method | Typical Result | Reference |
|---|---|---|---|
| Enantiomeric Excess (ee) | Chiral HPLC | 95% (R-enantiomer) |
Differential Scanning Calorimetry (DSC) for Thermal Decomposition Profiles
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to characterize the thermal properties of materials. tainstruments.com The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This analysis provides critical information on physical transformations such as melting (fusion), crystallization, and glass transitions. tainstruments.comwikipedia.org
In the context of this compound research, DSC is employed to determine its melting point, enthalpy of fusion, and thermal stability. The DSC thermogram reveals an endothermic peak corresponding to the melting of the compound, where the onset temperature represents the melting point and the area under the peak corresponds to the heat of fusion. youtube.com Beyond the melting point, DSC can also identify the onset of thermal decomposition, which is crucial for understanding the material's stability at elevated temperatures. Published data indicates a decomposition onset for this compound at approximately 220°C.
Table 2: Thermal Properties of this compound Determined by DSC This table summarizes key thermal event data for this compound obtained from DSC analysis and other sources.
| Property | Analytical Method | Value | Reference |
|---|---|---|---|
| Melting Point (Tfus) | DSC | 370 K (97 °C) | nist.gov |
| Enthalpy of Fusion (ΔHfus) | DSC | 29.58 kJ/mol | nist.gov |
| Decomposition Onset | DSC | ~220 °C |
Compound Index
Computational and Theoretical Investigations of 1,6 Cyclodecanedione
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of 1,6-cyclodecanedione. These methods solve approximations of the Schrödinger equation to determine the energies and properties of the molecule.
Density Functional Theory (DFT) has become a popular and robust method for studying medium-sized organic molecules due to its favorable balance of computational cost and accuracy. libretexts.org DFT methods, such as the widely used B3LYP functional, are employed to optimize the geometry of this compound's various conformers and to calculate a suite of electronic properties. libretexts.org
These calculations are crucial for predicting the molecule's thermodynamic stability and for identifying reactive sites. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability and susceptibility to electronic excitation. DFT can also compute the molecular electrostatic potential (MEP), which maps charge distribution and highlights regions prone to nucleophilic or electrophilic attack.
Table 1: Representative Electronic Properties of this compound Calculated via DFT (Note: The following values are illustrative examples of data obtained from DFT calculations at a level of theory like B3LYP/6-31G(d) and may not represent definitive experimental or computed values.)
| Property | Calculated Value | Significance |
| Ground State Energy | (Illustrative) -537.0 Hartrees | Total electronic energy of the optimized geometry. |
| HOMO Energy | (Illustrative) -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | (Illustrative) +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | (Illustrative) 7.7 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | (Illustrative) 2.5 Debye | Measures the overall polarity of the molecule. |
This table is interactive. Click on the headers to learn more about each property.
For situations demanding higher accuracy, particularly in the study of reaction mechanisms and transition states, ab initio methods are employed. libretexts.org Unlike DFT, which relies on an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, can provide more reliable energy barriers and mechanistic details. ucm.es
These high-level calculations are critical for understanding phenomena such as the molecule's surprising photochemical inertness. github.ioscm.com While its conformation appears favorable for certain photochemical reactions like the Norrish Type II, this compound is found to be unreactive. chemrxiv.org Ab initio calculations can precisely model the potential energy surfaces of excited states and the transition structures for processes like intramolecular hydrogen abstraction, helping to explain why these reaction pathways may be energetically unfavorable. scm.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While QM methods provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, solvent interactions, and thermodynamic properties. nih.govmdpi.com
For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape. libretexts.org By simulating the molecule in different solvents, researchers can understand how the solvent environment influences the equilibrium between different conformers. The simulation tracks the positions and velocities of all atoms, allowing for the calculation of properties like the radial distribution function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a central point, and the mean square displacement (MSD), which relates to the diffusion of the molecule. mdpi.com
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound (Note: This table presents a hypothetical but representative set of parameters for an MD simulation.)
| Parameter | Value / Type | Purpose |
| Force Field | AMBER / CHARMM | Defines the potential energy function for interatomic interactions. |
| Solvent | Water (TIP3P model) | Simulates the aqueous environment. |
| Temperature | 298 K (300K) | Set to standard ambient temperature. |
| Pressure | 1 atm | Set to standard atmospheric pressure. |
| Time Step | 1-2 fs | The interval between successive steps in the simulation. mdpi.com |
| Simulation Length | 100 ns | The total duration of the simulation. |
| Temperature Control | Andersen Thermostat | Maintains constant temperature (NVT ensemble). mdpi.com |
| Pressure Control | Berendsen Barostat | Maintains constant pressure (NPT ensemble). mdpi.com |
This table is interactive. Explore the parameters to understand how an MD simulation is constructed.
Reaction Pathway Modeling, Transition State Analysis, and Energy Barrier Calculations
A central goal of computational chemistry is to model chemical reactions, predict their feasibility, and elucidate their mechanisms. This involves mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES include local minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). joaquinbarroso.com
For this compound, this could involve modeling its catalytic hydrogenation or potential transannular reactions. libretexts.org Computational methods like DFT are used to locate the geometric structures of the reactants, products, and the transition state. ucm.es An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified TS correctly connects the desired reactants and products. joaquinbarroso.com The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor determining the reaction rate. nih.govrsc.org Theoretical studies have shown that for some reactions, these barriers can be substantial, in the range of 50-70 kcal/mol. rsc.org
Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This table provides a conceptual summary of data from a reaction pathway calculation.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (this compound + H₂) | 0.0 | Reference energy level. |
| Transition State | +35.0 (Illustrative) | The highest energy point along the reaction coordinate. |
| Products (Cyclodecane-1,6-diol) | -15.0 (Illustrative) | The final, more stable species. |
| Calculated Activation Energy (Ea) | +35.0 (Illustrative) | Energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -15.0 (Illustrative) | Overall energy change of the reaction (exothermic). |
This table is interactive. Click on the species to visualize its position on a reaction coordinate diagram.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and validation of experimental data. nih.gov By calculating spectra for a proposed structure, chemists can compare the results with experimental measurements to confirm the identity and stereochemistry of a synthesized compound. nih.gov
For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, the vibrational frequencies from a DFT frequency calculation can be correlated with the peaks in an experimental Infrared (IR) spectrum. A close match between the computed and experimental spectra provides strong evidence for the correctness of the assigned structure. These theoretical predictions can also help assign specific peaks in a complex experimental spectrum to particular atoms or vibrational modes. nih.gov
Table 4: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound (Note: The values are for illustrative purposes to demonstrate the validation process.)
| Parameter | Experimental Value | Calculated Value (e.g., B3LYP/6-311G(d,p)) |
| ¹³C NMR (ppm) | ||
| Carbonyl C (C=O) | (e.g., 212.5 ppm) | (e.g., 210.8 ppm) |
| Aliphatic CH₂ (α to C=O) | (e.g., 40.2 ppm) | (e.g., 39.5 ppm) |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch | (e.g., 1705 cm⁻¹) | (e.g., 1715 cm⁻¹) |
| C-H Stretch | (e.g., 2930 cm⁻¹) | (e.g., 2945 cm⁻¹) |
This interactive table highlights the correlation between experimental and theoretical spectroscopic data.
Emerging Research Directions and Future Perspectives in 1,6 Cyclodecanedione Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 1,6-cyclodecanedione and its derivatives has traditionally relied on methods like the oxidative cleavage of Δ⁹,¹⁰-octalin. nih.gov However, recent research has focused on developing more efficient and versatile synthetic strategies.
One promising approach involves the ozonolysis of an oxa-bridged Δ⁹-octalin to produce an oxa-bridged this compound. researchgate.net This key reaction is part of a synthetic pathway aimed at creating the 11-oxabicyclo[6.2.1]undecane ring system, which is a core structure in various natural products. researchgate.net
Another innovative method utilizes the addition-hydrolysis reaction of bis-benzimidazole methiodide salts with bis-Grignard reagents. sciengine.com This technique has been successfully employed to prepare this compound and other cycloalkanediones from readily available starting materials like o-phenylenediamine, dicarboxylic acids, and dihaloalkanes. sciengine.com The reaction proceeds under moderate conditions and offers good yields, presenting a valuable alternative to traditional methods. sciengine.com
Furthermore, the classic ozonolysis of 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) in petroleum ether is known to form a dimeric this compound peroxide, which can then be converted to this compound through catalytic hydrogenation. acs.orgacs.org Variations in the solvent and temperature during ozonolysis can lead to different intermediates, such as 1-hydroperoxy-1-methoxy-6-cyclodecanone when performed in methanol (B129727) at low temperatures. acs.org
These emerging synthetic methodologies provide chemists with a broader toolkit for accessing this compound and its analogs, opening up new possibilities for its application in organic synthesis.
Development of Advanced Catalytic Systems for Selective Transformations
The development of advanced catalytic systems is crucial for controlling the reactivity of this compound and achieving selective transformations. Research in this area is focused on designing catalysts that can facilitate specific reactions with high efficiency and stereoselectivity.
For instance, in the context of transannular aldol (B89426) reactions, various catalysts have been investigated. While some dodecanediones have shown low reactivity, the reaction of this compound has yielded the corresponding aldol product with reasonable enantioselectivity (82:18 er). acs.org This highlights the potential for developing more effective catalysts for this transformation.
Copper(II)/chitosan-based systems are emerging as versatile and environmentally friendly catalysts for a range of organic reactions. mdpi.com These catalysts, prepared through simple procedures, have shown high efficiency in reactions like Sonogashira, Buchwald-Hartwig, and aldol reactions, often in green solvents like water. mdpi.com The modular nature of these catalysts, allowing for modifications like coating with sodium hyaluronate or conjugation with cholesterol, enables the fine-tuning of their catalytic properties for specific applications. mdpi.com
The use of organocatalysts, such as linear amino acids supported on graphene sheets, is another promising area. scirp.org These heterogeneous catalysts have demonstrated high yields and excellent enantioselectivity in asymmetric aldol reactions, are recyclable, and operate in water, aligning with the principles of green chemistry. scirp.org
The exploration of bifunctional catalysts on foldamer scaffolds, such as α/β-peptides, offers a sophisticated approach to mimicking enzymatic catalysis. nih.gov By precisely positioning reactive groups, these scaffolds can create highly effective catalytic sites. For example, an aligned pair of primary amine groups on an α/β-peptide helix has been shown to be uniquely competent in catalyzing crossed aldol condensations involving aryl aldehydes. nih.gov
These advancements in catalytic systems are expanding the synthetic utility of this compound, enabling more complex and selective chemical transformations.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms and the intermediates involved is fundamental to controlling chemical reactions and designing new synthetic strategies. For this compound, researchers are employing a combination of experimental and computational techniques to unravel the intricacies of its reactivity.
One area of focus has been the photochemical behavior of this compound. Despite having a crystal conformation that appears favorable for Norrish/Yang type II photochemistry, it is found to be photochemically inert in both the solid state and in solution. researchgate.netresearchgate.net X-ray crystal structure analysis and molecular modeling suggest that while γ-hydrogen abstraction likely occurs, the subsequent closure of the resulting 1,4-biradical is slower than the reverse hydrogen atom transfer. researchgate.net This is attributed to the difficulty in forming the expected eight-membered ring of the photoproduct. researchgate.net
The intramolecular aldol condensation of this compound when treated with a weak base like sodium carbonate is another reaction that has been mechanistically scrutinized. The reaction proceeds through the formation of a resonance-stabilized enolate, which then attacks the other carbonyl group intramolecularly. pearson.comvaia.com This leads to a bicyclic product, and the proposed structure is supported by its UV spectrum being similar to that of 1-acetyl-2-methylcyclopentene. pearson.comvaia.com
Transannular interactions are a key feature of medium-ring compounds like this compound. psu.edu These interactions, arising from the spatial proximity of functional groups across the ring, can lead to unique reactions. For example, the catalytic hydrogenation of this compound yields not only the expected 1,6-cyclodecanediol (B15475961) but also a small amount of a transannular product. psu.edu The study of these transannular reactions, including hydride shifts and hemiacetal formation, is crucial for understanding the conformational behavior and reactivity of this compound. psu.edu
The ozonolysis of unsaturated precursors to this compound involves the formation of reactive Criegee intermediates. acs.org The study of these intermediates is a significant area of research in atmospheric chemistry and has implications for understanding the formation of secondary organic aerosols. acs.orgacs.org
By delving deeper into these complex reaction mechanisms, scientists can better predict and control the outcomes of reactions involving this compound, leading to more efficient and selective synthetic processes.
Applications in Diversity-Oriented Synthesis and Natural Product Analog Development
The unique structural features of this compound make it a valuable building block in diversity-oriented synthesis (DOS) and the development of natural product analogs. DOS aims to create collections of structurally diverse molecules, which is a powerful strategy for discovering new bioactive compounds. scispace.comcam.ac.uk
A notable application of this compound chemistry in DOS is its role in the synthesis of macrocycles. nih.gov Macrocycles are prevalent in many biologically active natural products and approved drugs. nih.govresearchgate.net An approach building upon the classic oxidative cleavage of Δ⁹,¹⁰-octalin to this compound has been developed for the diversity-oriented synthesis of macrolactones and macrolactams. nih.gov This strategy involves the modular synthesis of polycyclic enol ethers and enamines, followed by an oxidative ring expansion. nih.gov The resulting macrocycles can be further diversified through various downstream reactions, such as palladium-catalyzed cross-coupling reactions. nih.gov
The development of analogs of natural products is another key area where this compound chemistry is impactful. Natural products serve as a rich source of inspiration for drug discovery, and the synthesis of analogs allows for the optimization of their biological activity and pharmacokinetic properties. engineering.org.cnmdpi.com The synthesis of the 11-oxabicyclo[6.2.1]undecane ring system, found in the furanoheliangolide and abestinane classes of natural products, utilizes an oxa-bridged this compound intermediate. researchgate.net This demonstrates the utility of this compound as a scaffold for constructing complex molecular architectures that mimic those found in nature.
Furthermore, DOS strategies are being applied to biologically validated scaffolds, such as steroids, to generate novel spirocyclic derivatives. beilstein-journals.org By leveraging existing functional groups on commercially available steroids, complex 17-spirosteroids have been synthesized through a one-pot ring-closing enyne metathesis and Diels-Alder reaction sequence. beilstein-journals.org This highlights the potential for integrating this compound-related chemistry into broader DOS programs aimed at exploring new regions of chemical space.
The application of this compound in these advanced synthetic strategies underscores its importance in the quest for new molecules with valuable biological properties.
Integration of Experimental and Computational Methodologies for Predictive Chemical Research
The synergy between experimental and computational chemistry is becoming increasingly vital for advancing our understanding and predictive capabilities in chemical research. In the context of this compound, this integration is proving to be a powerful tool.
Computational methods, such as molecular mechanics and density functional theory (DFT), are being used to investigate the conformational flexibility and reactivity of this compound. These studies complement experimental techniques like X-ray crystallography to provide a more complete picture of the molecule's structure and behavior. For example, computational studies have been instrumental in understanding why this compound is photochemically inert, suggesting that while γ-hydrogen abstraction may occur, the subsequent ring closure is energetically unfavorable. researchgate.net
In the study of transannular interactions in medium-ring compounds, computational calculations are essential for quantifying the transannular strain that is not directly provable by X-ray analysis alone. psu.edu These theoretical investigations help to explain the observed reactivity and can predict the likelihood of different transannular reaction pathways. psu.edu
The elucidation of reaction mechanisms also benefits greatly from this integrated approach. For instance, in the study of ozonolysis reactions, highly accurate computational methods are used to model the reaction pathways and calculate the energetics of intermediates and transition states. acs.org These theoretical results can then be compared with experimental observations to build a comprehensive mechanistic model.
Furthermore, computational tools are being employed in the design of new catalysts and the prediction of their performance. Molecular dynamics simulations can model the interactions between a catalyst and substrate, providing insights that can guide the development of more efficient and selective catalytic systems.
The future of chemical research on this compound and other complex molecules will undoubtedly rely on the continued integration of experimental and computational methodologies. This powerful combination will enable researchers to not only explain observed phenomena but also to predict new reactions and design novel molecules with desired properties, accelerating the pace of discovery and innovation in the field.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,6-cyclodecanedione, and how can its purity and structural integrity be validated?
- Methodological Answer : Synthesis typically involves cyclization of linear diketones or oxidative methods using transition-metal catalysts. For validation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and X-ray crystallography for absolute configuration determination. Ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent, catalyst loading) and adhering to protocols in peer-reviewed literature .
Q. How should researchers design experiments to assess the thermodynamic stability of this compound under varying conditions?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting points and thermal decomposition profiles. Pair with computational studies (e.g., density functional theory, DFT) to predict stability under acidic, basic, or oxidative conditions. Validate experimentally by exposing the compound to controlled environments (e.g., pH gradients, UV light) and analyzing degradation products via high-performance liquid chromatography (HPLC) .
Q. What are the best practices for synthesizing and characterizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Use regioselective functionalization (e.g., alkylation, acylation) guided by steric and electronic effects. Characterize derivatives using tandem mass spectrometry (MS/MS) and infrared (IR) spectroscopy. For SAR, correlate structural modifications (e.g., substituent size, polarity) with biological or physicochemical properties using multivariate regression analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?
- Methodological Answer : Conduct a meta-analysis of literature data, controlling for variables like catalyst type (e.g., Pt vs. Pd complexes), solvent polarity, and reaction scale. Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers. Use kinetic profiling (e.g., Eyring plots) to isolate rate-limiting steps .
Q. What experimental and computational strategies are effective in elucidating the mechanism of this compound’s interaction with biological targets (e.g., enzymes or cellular compartments)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, use molecular dynamics (MD) simulations to model ligand-protein interactions. Validate hypotheses via site-directed mutagenesis of putative binding residues .
Q. How can enantioselective synthesis of this compound be optimized, and what metrics should be prioritized for industrial-academic collaboration?
- Methodological Answer : Screen chiral catalysts (e.g., BINAP-Pt complexes) under varying temperatures and pressures. Prioritize enantiomeric excess (ee%) measured by chiral HPLC or circular dichroism (CD). For collaborations, focus on scalability, catalyst turnover number (TON), and environmental impact (E-factor) while adhering to open-access data-sharing frameworks .
Q. What advanced statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to assess confidence intervals and Bayesian hierarchical models to account for inter-experiment variability. Report effect sizes with Cohen’s d or similar metrics for clinical relevance .
Data Analysis and Reporting Guidelines
Q. How should researchers address missing or inconsistent spectral data in publications on this compound?
- Methodological Answer : Cross-validate using complementary techniques (e.g., compare NMR with IR for functional groups). Disclose limitations transparently in the "Experimental" section and provide raw data in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation .
Q. What frameworks (e.g., FINER criteria) are most effective for formulating hypothesis-driven research questions about this compound’s novel applications?
- Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to ensure questions address knowledge gaps (e.g., "Does this compound modulate liquid-liquid phase separation in cancer cells?"). Align with literature gaps identified via systematic reviews using tools like Google Scholar’s citation rankings .
Tables for Key Data
| Property | Analytical Method | Typical Results |
|---|---|---|
| Purity | GC-MS | >98% (area normalization) |
| Thermal Stability | DSC | Decomposition onset: 220°C |
| Enantiomeric Excess | Chiral HPLC | 95% ee (R-enantiomer) |
| Binding Affinity (Kd) | ITC | 12.3 ± 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
